molecular formula C9H10BrNO3 B2476963 Methyl 2-amino-4-bromo-5-methoxybenzoate CAS No. 1256955-36-8

Methyl 2-amino-4-bromo-5-methoxybenzoate

Cat. No.: B2476963
CAS No.: 1256955-36-8
M. Wt: 260.087
InChI Key: VLYQTTVQFZRGQX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.087. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-bromo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQTTVQFZRGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Bromo 5 Methoxybenzoate

De Novo Synthesis Strategies

De novo synthesis, the creation of the molecule from simpler, readily available precursors, offers a flexible approach to obtaining Methyl 2-amino-4-bromo-5-methoxybenzoate. These strategies often involve multi-step processes and rely on precise control of reaction conditions to achieve the desired substitution pattern on the aromatic ring.

The synthesis of polysubstituted benzene (B151609) derivatives like this compound frequently starts with simpler aromatic compounds. A common strategy involves the sequential introduction of functional groups onto a benzene ring. For instance, a plausible route could begin with a methoxy-substituted benzene derivative, followed by nitration, reduction of the nitro group to an amine, and regioselective bromination. The final step would be the esterification of the carboxylic acid group.

A similar multi-step synthesis is exemplified by the preparation of 2-bromo-5-methoxybenzoic acid from m-anisic acid. In this process, m-anisic acid is treated with bromine in acetic acid, followed by the addition of water and heating to reflux. prepchem.com This bromination step is a key transformation in building the complexity of the final molecule. Another approach involves the bromination of m-methoxybenzoic acid using N-bromosuccinimide in the presence of a catalyst system. google.com

The following table outlines a representative multi-step synthesis of a related compound, highlighting the types of reactions involved:

StepStarting MaterialReagentsProductReaction Type
1m-Anisic acidBromine, Acetic acid, Water2-bromo-5-methoxybenzoic acidElectrophilic Aromatic Substitution (Bromination)
22-bromo-5-methoxybenzoic acidThionyl chloride2-bromo-5-methoxybenzoyl chlorideAcyl chloride formation
32-bromo-5-methoxybenzoyl chlorideAmmonia2-bromo-5-methoxybenzamideAmidation
42-bromo-5-methoxybenzamideHofmann rearrangement reagents2-bromo-5-methoxyanilineHofmann Rearrangement
52-bromo-5-methoxyanilineNitrous acid, then Copper(I) cyanide2-bromo-5-methoxybenzonitrileSandmeyer Reaction
62-bromo-5-methoxybenzonitrileAcid hydrolysis2-bromo-5-methoxybenzoic acidHydrolysis
72-bromo-5-methoxybenzoic acidMethanol, Acid catalystMethyl 2-bromo-5-methoxybenzoateEsterification

This is a hypothetical pathway for a related compound to illustrate the multi-step approach.

Achieving the correct substitution pattern (regioselectivity) on the benzoate (B1203000) scaffold is a critical challenge in the synthesis of this compound. The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of incoming functional groups.

For instance, in a benzoate scaffold already containing a methoxy (B1213986) and an amino group, the methoxy group is an ortho-, para-director, while the amino group is also a strong ortho-, para-director. This makes the regioselective introduction of a bromine atom at a specific position challenging. To overcome this, protecting groups are often employed. For example, the amino group can be acetylated to form an acetamido group, which is a less powerful activating group and can direct the incoming electrophile to the desired position.

A patented method for a related compound involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate. google.com This highlights a strategy where the regioselectivity of the halogenation is controlled by the existing substituents. The development of novel catalytic systems is also an active area of research to improve the regioselectivity of such reactions. beilstein-journals.org

Derivatization from Related Benzoic Acid or Benzoate Precursors

For example, a precursor such as methyl 2-amino-5-methoxybenzoate could be selectively brominated to introduce the bromine atom at the C4 position. The challenge in this approach lies in achieving the desired regioselectivity of the bromination reaction.

Another example is the synthesis of 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester from Methyl 2-aMino-4-fluoro-5-Methylbenzoate. chemicalbook.com This transformation is achieved through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom using copper(I) bromide. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound from a suitable amino-substituted precursor.

A patent describes a two-step method starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester to synthesize a different target molecule. google.com This process involves diazotization of the amino group followed by reaction with an iodide salt, and then a subsequent reaction with a cyanide source. google.com This demonstrates the utility of derivatizing a pre-existing substituted benzoate.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

The following table summarizes the optimized conditions and resulting yields for the synthesis of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, which can serve as a model for optimizing the synthesis of this compound. semanticscholar.orgresearchgate.net

Reaction StepOptimized ParameterOptimized ValueYield (%)
EtherificationReaction Time5 hours92.6
Sulfonyl chlorideMolar ratio (methoxy benzoic acid:chlorosulfonic acid)1:595.7
AmineAmmonia concentration, Reaction temperatureNot specified75.8
EsterificationReaction Time, TemperatureNot specified97.4
Overall Yield 63.7

The use of techniques like High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the progress of the reaction and determining the purity of the final product. google.comsemanticscholar.orgresearchgate.net

Development of Scalable and Industrially Viable Synthetic Routes

For a chemical compound to be commercially viable, its synthesis must be scalable to an industrial level. This requires the development of synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally friendly.

Key considerations for developing a scalable synthesis include:

Cost and availability of starting materials: Utilizing inexpensive and readily available precursors is crucial.

Process safety: Avoiding hazardous reagents and reaction conditions is a priority.

Waste reduction: Implementing green chemistry principles to minimize the generation of byproducts and waste.

Ease of purification: Developing processes that yield a product that can be easily purified, for example, through crystallization rather than chromatography.

A patented method for the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester highlights a process with a short route that is easy to implement, suggesting its potential for scalability. google.com The synthesis of 2-bromo-5-methoxybenzoic acid has also been described in a manner that suggests scalability, with yields of 92.7% and purity of 99.2% being achieved. google.com

The development of industrially viable routes often involves moving from batch processing to continuous flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability.

Mechanistic Investigations of Reactions Involving Methyl 2 Amino 4 Bromo 5 Methoxybenzoate

Reaction Mechanism Studies of Substitutions on the Aromatic Ring

The aromatic ring of Methyl 2-amino-4-bromo-5-methoxybenzoate is adorned with an activating amino group, a deactivating but ortho-, para-directing bromo group, and an activating methoxy (B1213986) group. The interplay of these substituents dictates the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and are ortho-, para-directing due to their ability to donate electron density to the ring through resonance. The bromo (-Br) group, while deactivating due to its inductive electron withdrawal, is also an ortho-, para-director. The positions on the ring are influenced by the combined electronic effects of these groups. The position C6 is activated by both the ortho-amino and meta-methoxy groups, making it a likely site for electrophilic attack. The position C3 is sterically hindered by the adjacent amino and bromo groups.

In nucleophilic aromatic substitution (SNAr) , the presence of electron-withdrawing groups is typically required to activate the ring towards nucleophilic attack. In the case of this compound, the bromo substituent can act as a leaving group. The rate of SNAr reactions would be influenced by the nature of the nucleophile and the reaction conditions. The amino and methoxy groups, being electron-donating, would generally disfavor SNAr. However, under specific conditions, such as the presence of a strong nucleophile and a suitable catalyst, substitution of the bromine atom may be possible.

A common and synthetically important reaction involving the bromo substituent is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step.

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Ester hydrolysis under basic conditions (saponification) proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group to form a carboxylate salt, which is then protonated in a subsequent workup step to yield the carboxylic acid. The rate of this reaction is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino and methoxy groups would be expected to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to unsubstituted methyl benzoate (B1203000). Conversely, the electron-withdrawing bromo group would slightly increase the rate.

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The table below summarizes the expected relative effects of the substituents on the rate of alkaline hydrolysis of the ester group.

SubstituentPositionElectronic EffectExpected Effect on Hydrolysis Rate
2-aminoorthoElectron-donating (resonance)Decrease
4-bromoparaElectron-withdrawing (induction)Increase
5-methoxymetaElectron-donating (resonance), Electron-withdrawing (induction)Slight Decrease

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in many synthetic transformations involving this compound, particularly in reactions that form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

As mentioned earlier, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are powerful tools for the functionalization of aryl halides. In these reactions, a palladium catalyst facilitates the coupling of the aryl bromide with various partners, including boronic acids, alkenes, and amines. The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of these transformations. The electronic and steric properties of the substituents on the aromatic ring of this compound can influence the catalyst's activity and stability. For instance, the amino group could potentially coordinate to the palladium center, which might either facilitate or inhibit the catalytic cycle depending on the specific reaction conditions and ligands used.

The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form an Ar-Pd(II)-Br complex.

Transmetalation: The organoboron reagent (R-B(OR)2) reacts with the Ar-Pd(II)-Br complex, typically in the presence of a base, to form an Ar-Pd(II)-R complex and displace the bromide.

Reductive Elimination: The Ar-Pd(II)-R complex undergoes reductive elimination to form the new C-C bond (Ar-R) and regenerate the Pd(0) catalyst.

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry provides a powerful tool for investigating the mechanistic details of chemical reactions at a molecular level. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction energy profile.

For reactions involving this compound, theoretical studies could elucidate several key aspects:

Aromatic Substitution: Computational models can predict the most likely sites for electrophilic attack on the aromatic ring by calculating the relative stabilities of the possible sigma-complex intermediates. For nucleophilic aromatic substitution, the activation barriers for the addition of a nucleophile and the subsequent elimination of the bromide can be calculated.

Ester Hydrolysis: The energetics of the tetrahedral intermediate formation and breakdown in both acid- and base-catalyzed hydrolysis can be modeled. This can provide quantitative predictions of the reaction rates and how they are influenced by the substituents.

Catalytic Cycles: DFT calculations can be employed to study the individual steps of a catalytic cycle, such as the oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. These studies can help in understanding the role of ligands and the electronic effects of the substituents on the substrate in modulating the efficiency of the catalyst.

Chemical Transformations and Derivative Synthesis from Methyl 2 Amino 4 Bromo 5 Methoxybenzoate

Functional Group Interconversions of the Amino Moiety

The amino group in methyl 2-amino-4-bromo-5-methoxybenzoate is a key site for a variety of functional group interconversions, including acylation and cyclization reactions.

Acylation of the amino group can be readily achieved using standard procedures. For instance, reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base can furnish the corresponding N-acyl derivatives. A related compound, methyl 2-methoxy-4-acetamidobenzoate, is synthesized by the acylation of the corresponding amine, indicating the feasibility of this transformation.

The amino group also plays a crucial role in the synthesis of heterocyclic compounds through cyclization reactions. For example, treatment of a similar anthranilate, methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate, with formamidine (B1211174) acetate (B1210297) leads to the formation of a quinazolinone ring system nih.gov. This type of reaction is common for 2-aminobenzoates and is expected to be applicable to this compound as well.

TransformationReagents and ConditionsProduct Type
AcylationAcid chloride or anhydride, baseN-Acyl derivative
CyclizationFormamidine acetate, heatQuinazolinone derivative

Transformations of the Bromo Substituent (e.g., Cross-Coupling Reactions)

The bromo substituent on the aromatic ring is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds via transition metal-catalyzed cross-coupling reactions. The most common of these are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Scheme 1: General Suzuki-Miyaura cross-coupling reaction of an aryl bromide.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base beilstein-journals.org. This reaction would allow for the introduction of a variety of amino groups at the 4-position of the benzoate (B1203000) ring.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, base4-Aryl-2-amino-5-methoxybenzoate
Buchwald-Hartwig AminationAminePd catalyst, ligand, base4-Amino-2-amino-5-methoxybenzoate derivative

Modifications at the Methoxy (B1213986) Group

The methoxy group can be cleaved to yield the corresponding phenol under certain reaction conditions. This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) researchgate.net. The resulting phenol can then be further functionalized, for example, by alkylation to introduce different ether groups.

The selective cleavage of one methoxy group in the presence of other sensitive functional groups can be challenging and may require careful optimization of reaction conditions.

TransformationReagents and ConditionsProduct Type
DemethylationHBr or BBr₃2-Amino-4-bromo-5-hydroxybenzoate

Synthesis of Polyfunctionalized Benzoate Derivatives and Analogues

The combination of the transformations described above allows for the synthesis of a wide array of polyfunctionalized benzoate derivatives. For instance, a sequence of a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling could lead to the synthesis of a di-substituted derivative with new amino and aryl groups. Further modification of the ester and methoxy groups would add another layer of complexity to the accessible molecules. A patent describes a multi-step synthesis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate starting from 2-methoxy-4-acetylamine methyl benzoate, which undergoes bromination and subsequent reaction with sodium ethanesulfinate google.com. This highlights the potential to introduce sulfonyl groups, further expanding the diversity of accessible derivatives.

Cyclization Reactions Leading to Heterocyclic Systems

This compound is an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones, and potentially benzoxazoles and quinolines.

Quinazolinones are readily synthesized from 2-aminobenzoates. As mentioned earlier, reaction with formamidine acetate can yield a quinazolinone ring system nih.gov. A similar one-step reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate is used to prepare 7-bromo-6-chloro-4(3H)-quinazolinone google.com. This suggests that the bromo and methoxy substituents on the target molecule would likely be retained during such a cyclization. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid further supports the utility of bromo-substituted anthranilic acid derivatives in quinazolinone synthesis nih.gov.

Benzoxazoles are another class of heterocycles that could potentially be synthesized from derivatives of this compound. This would typically require the presence of a hydroxyl group ortho to the amino group. Therefore, demethylation of the methoxy group to the corresponding phenol would be a necessary preceding step.

The synthesis of quinolines from this starting material is also conceivable, although it would likely require a multi-step sequence.

Heterocyclic SystemKey Transformation
QuinazolinonesCyclization with a one-carbon source (e.g., formamidine acetate)
BenzoxazolesDemethylation followed by cyclization with a suitable precursor
QuinolinesMulti-step synthetic sequence

Applications of Methyl 2 Amino 4 Bromo 5 Methoxybenzoate and Its Derivatives in Medicinal Chemistry Research

Utilization as a Key Intermediate in Drug Candidate Synthesis

Methyl 2-amino-4-bromo-5-methoxybenzoate and its isomers are pivotal intermediates in the synthesis of complex pharmaceutical compounds, most notably in the development of anticancer agents. The arrangement of the amino, bromo, and methoxy (B1213986) substituents on the aromatic ring allows for sequential and regioselective reactions to construct elaborate molecular architectures.

One of the most significant applications of a structurally related isomer, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, is in the synthesis of Gefitinib , a potent epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. researchgate.netmdpi.com In a multi-step synthesis, the amino group of the benzoate (B1203000) derivative is crucial for the formation of the quinazolinone core, a key pharmacophore in many kinase inhibitors. The synthetic route typically involves the cyclization of the aminobenzoate with formamidine (B1211174) acetate (B1210297) to form the quinazolinone ring system. Subsequent chemical modifications ultimately lead to the final drug molecule. researchgate.net

The general synthetic strategy highlights the importance of the aminobenzoate core as a foundational element for building the quinazolinone scaffold. While specific synthetic schemes may vary, the fundamental role of the substituted aminobenzoate as a precursor remains a common theme in the synthesis of such targeted therapies.

Drug Candidate/ClassIntermediateTherapeutic TargetReference(s)
GefitinibMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateEGFR researchgate.netmdpi.com
Quinazolin-4(3H)-one DerivativesSubstituted 2-aminobenzoatesALR2, EGFR, VEGFR2 researchgate.net

Scaffold for the Development of Bioactive Molecules

The chemical structure of this compound serves as an excellent scaffold for the development of a variety of bioactive molecules. The term "scaffold" in medicinal chemistry refers to the core structure of a compound to which various functional groups can be attached to create a library of analogues with diverse biological activities. The presence of the amino, bromo, and methoxy groups on the benzene (B151609) ring of this compound offers multiple points for diversification.

The primary amino group is a key functional handle for the construction of fused heterocyclic systems, such as quinazolinones . These bicyclic structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. By reacting the aminobenzoate with appropriate reagents, a diverse array of substituted quinazolinones can be synthesized, which have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

Furthermore, the bromine atom on the aromatic ring can be utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or alkyl substituents. This further expands the chemical diversity of the molecules that can be generated from this scaffold. The methoxy group can also be modified, for instance, through demethylation to a hydroxyl group, which can then be further functionalized.

Bioactive Molecule ClassScaffold OriginPotential Biological Activities
QuinazolinonesThis compoundAnticancer, Anti-inflammatory, Antimicrobial
Benzothiazoles2-AminobenzothiazolesAntibacterial (S. aureus)
Benzofurans2-AminobenzofuransP-glycoprotein Inhibition (MDR)

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues help in identifying the key structural features required for optimal potency and selectivity.

While specific SAR studies on analogues derived directly from this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand the potential impact of its structural features. For instance, in the development of 2-aminobenzothiazole-based inhibitors of S. aureus, the substitution pattern on the benzothiazole (B30560) ring was found to be critical for antibacterial activity. nih.gov Removal or alteration of substituents on the phenyl ring led to significant changes in the minimum inhibitory concentration (MIC). nih.gov

Similarly, in a study of 2-aminobenzofuran derivatives as P-glycoprotein inhibitors, modifications of the substituents on the benzofuran (B130515) scaffold resulted in compounds with varying abilities to reverse multidrug resistance in cancer cells. nih.gov These studies underscore the importance of the substitution pattern on the aromatic ring in determining the biological activity of the resulting molecules. The bromo and methoxy groups of this compound are therefore expected to play a significant role in modulating the pharmacological properties of its derivatives. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the molecule and potentially engage in halogen bonding interactions with biological targets. The methoxy group, an electron-donating group, can affect the molecule's polarity and metabolic stability.

A hypothetical SAR study on derivatives of this compound could involve the systematic replacement of the bromo and methoxy groups with other substituents to probe their effect on a specific biological target.

Structural ModificationPotential Impact on Biological Activity
Replacement of BromineAlteration of electronic properties, potential loss of halogen bonding
Replacement of Methoxy GroupChange in polarity, metabolic stability, and hydrogen bonding potential
Modification of the Amino GroupAlteration of basicity and ability to form key interactions with the target

Contribution to Targeted Therapeutic Agent Development

The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, is a major focus of modern drug discovery. The chemical scaffold provided by this compound is highly relevant to this field, primarily through its utility in the synthesis of kinase inhibitors.

As previously mentioned, this scaffold is a precursor to quinazolinone-based EGFR inhibitors like Gefitinib. researchgate.netmdpi.com EGFR is a key target in several cancers, and its inhibition can block signaling pathways that promote cell proliferation and survival. The ability to synthesize such targeted agents from readily available intermediates like substituted aminobenzoates is a significant contribution to the development of personalized medicine.

Beyond EGFR, the quinazolinone scaffold has been explored for the inhibition of other kinases involved in cancer and other diseases. For example, derivatives of quinazolin-4(3H)-one have been investigated as inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications. researchgate.net The versatility of the aminobenzoate starting material allows for the generation of diverse libraries of compounds that can be screened against a wide range of therapeutic targets.

The development of potent and selective inhibitors often requires a deep understanding of the target's three-dimensional structure and the key interactions that govern ligand binding. The structural features of this compound can be strategically utilized to design molecules that fit precisely into the binding site of a target protein, thereby achieving high affinity and selectivity.

Therapeutic TargetDrug Class/ScaffoldDisease Indication
EGFRQuinazolinone-based inhibitorsNon-small cell lung cancer
ALR2Quinazolin-4(3H)-one derivativesDiabetic complications
P-glycoprotein2-Aminobenzofuran derivativesMultidrug resistance in cancer

Advanced Analytical Methodologies for Characterization and Process Control

High-Resolution Spectroscopic Analysis for Structural Confirmation in Complex Syntheses (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are fundamental for the unambiguous structural elucidation of Methyl 2-amino-4-bromo-5-methoxybenzoate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary information, providing a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the two aromatic protons, the amino group protons, and the protons of the two methoxy (B1213986) groups (one from the ester and one ether). The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon NMR is used to determine the number of chemically non-equivalent carbon atoms. The spectrum would display separate resonances for each of the nine carbons in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and ether groups.

The following table outlines the predicted NMR data based on the compound's structure.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Aromatic-H6.5 - 7.5C=O (Ester)165 - 170
NH₂4.5 - 5.5 (broad)Aromatic C-O145 - 155
OCH₃ (Ether)3.8 - 4.0Aromatic C-N140 - 150
OCH₃ (Ester)3.7 - 3.9Aromatic C-Br110 - 120
Aromatic C-H100 - 115
OCH₃ (Ether)55 - 60
OCH₃ (Ester)50 - 55

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula, C₉H₁₀BrNO₃. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Mass Spectrometry Data
Technique Expected Observation
High-Resolution MS (HRMS)Molecular Formula Confirmation: C₉H₁₀BrNO₃
Electron Ionization MS (EI-MS)Molecular Ion (M⁺): m/z 259 (for ⁷⁹Br) and 261 (for ⁸¹Br) with ~1:1 intensity ratio.
Fragmentation patterns corresponding to the loss of functional groups (e.g., -OCH₃, -COOCH₃).

Chromatographic Methods for Reaction Monitoring and Purification Optimization (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for optimizing the purification of the final product. They allow for the separation, identification, and quantification of individual components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing non-volatile and thermally sensitive compounds like this compound. researchgate.net

Reaction Monitoring: By taking small aliquots from the reaction mixture at different time points, HPLC can be used to track the consumption of reactants and the formation of the product. This data is crucial for determining the optimal reaction time and identifying the formation of any byproducts.

Purification Optimization: HPLC helps in developing purification protocols, typically by column chromatography. It can be used to analyze fractions collected from the column to identify those containing the pure product. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. discoveryjournals.org Detection is often performed using a UV detector set at a wavelength where the compound has strong absorbance. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the target compound's polarity and boiling point (358.8±37.0 °C at 760 mmHg) might make GC analysis challenging without derivatization, it can be a powerful tool. sigmaaldrich.comresearchgate.net

Analysis: For GC analysis, the polar amino group may need to be derivatized to increase volatility. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification by comparing the fragmentation pattern to a spectral library.

The table below summarizes typical parameters for these chromatographic methods.

Chromatographic Method Parameters
Parameter HPLC GC-MS
Stationary Phase Reversed-phase (e.g., C18, 5 µm)Non-polar (e.g., HP-5MS)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium
Detection UV-Vis Diode Array Detector (DAD)Mass Spectrometer (Electron Ionization)
Application Purity assessment, reaction monitoring, quantitative analysisByproduct identification, qualitative analysis (with derivatization)

X-ray Diffraction for Solid-State Structure Determination of Novel Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related compounds like Methyl 2-amino-5-bromobenzoate demonstrates the power of this technique. researchgate.net

For a novel derivative, XRD analysis would provide precise data on:

Molecular Conformation: The exact spatial orientation of the atoms and functional groups.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing. For example, in the crystal structure of Methyl 2-amino-5-bromobenzoate, molecules are connected by N—H⋯O hydrogen bonds, forming zigzag chains. researchgate.net

This information is invaluable for understanding the solid-state properties of the material and for structure-property relationship studies.

Example Crystallographic Data for a Related Compound (Methyl 2-amino-5-bromobenzoate)
Parameter Value
Chemical Formula C₈H₈BrNO₂
Crystal System Monoclinic
Space Group P2₁/c
Key Feature Intramolecular N—H⋯O hydrogen bond stabilizing the conformation. researchgate.net
Intermolecular Forces Molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The substituted benzene ring in this compound acts as a chromophore, making it suitable for this type of analysis.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The procedure involves:

Determining λmax: The UV-Vis spectrum of a dilute solution of the compound is recorded to find the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Creating a Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared. The absorbance of each standard is measured at λmax. A calibration curve is then plotted with absorbance versus concentration.

Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

This technique is often used as the detection method in HPLC, where a UV-Vis detector continuously measures the absorbance of the column eluent, allowing for the quantification of the separated components. researchgate.net

UV-Vis Spectrophotometry for Quantitative Analysis
Principle Beer-Lambert Law (A = εbc)
Instrumentation UV-Visible Spectrophotometer
Procedure 1. Determine λmax from the absorption spectrum.
2. Prepare standard solutions and measure their absorbance.
3. Construct a calibration curve (Absorbance vs. Concentration).
4. Measure the absorbance of the unknown sample and determine its concentration.
Application Purity assays, concentration determination in solutions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-amino-4-bromo-5-methoxybenzoate, DFT studies would typically be performed to optimize the molecule's geometry and calculate its electronic properties.

Key Parameters and Their Significance:

ParameterTheoretical MethodSignificance for this compound
Optimized Geometry DFT (e.g., B3LYP/6-311++G(d,p))Provides the most stable three-dimensional arrangement of atoms, influencing all other calculated properties.
Frontier Molecular Orbitals (HOMO-LUMO) DFTThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) DFTThe MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction with other molecules.
Natural Bond Orbital (NBO) Analysis NBO TheoryNBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.
Reactivity Descriptors Conceptual DFTParameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, quantify the molecule's reactivity.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in a biological context, such as its interaction with a protein target.

In a typical MD simulation, the compound would be placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) along with a target macromolecule. The forces between the atoms are calculated, and the resulting motion is simulated over a period, often nanoseconds to microseconds.

Insights from MD Simulations:

Simulation AspectInformation GainedRelevance to Drug Discovery
Binding Pose Stability Analysis of the Root Mean Square Deviation (RMSD) of the ligand within the binding site.A stable binding pose suggests a favorable interaction.
Intermolecular Interactions Identification and quantification of hydrogen bonds, hydrophobic interactions, and salt bridges between the compound and the target.Understanding the key interactions that drive binding affinity.
Conformational Changes Observation of how the compound and the target protein change their shapes upon binding.Can reveal mechanisms of activation or inhibition.

Studies on other small molecules, including aminobenzoic acid derivatives, have successfully used MD simulations to elucidate binding modes and affinities with various protein targets. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can accurately predict various spectroscopic properties of a molecule, which can be invaluable for confirming its identity and structure.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to aid in structural elucidation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated using DFT. These theoretical spectra can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Furthermore, conformational analysis, often performed by systematically rotating rotatable bonds and calculating the energy of each conformation, can identify the most stable conformers of this compound. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

De Novo Drug Design Approaches Utilizing this compound Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. The this compound structure could potentially serve as a scaffold for the development of new drug candidates. De novo drug design involves the computational generation of novel molecular structures with desired properties. nih.govopenreview.net

If this scaffold were identified as having desirable properties (e.g., binding to a particular biological target), computational tools could be used to "grow" new molecules from this starting point. This is often done by adding functional groups or fragments to the scaffold in a way that is predicted to enhance binding affinity, selectivity, or other drug-like properties.

Hypothetical De Novo Design Workflow:

Scaffold Identification: this compound is selected as the starting scaffold.

Fragment Library: A library of chemical fragments is used.

Generative Algorithm: A computational algorithm adds fragments to the scaffold, creating a library of new virtual compounds.

In Silico Screening: The newly generated molecules are computationally evaluated for properties such as binding affinity to a target (through molecular docking), ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential toxicity.

Selection of Candidates: The most promising virtual compounds are selected for chemical synthesis and experimental testing.

While there are no specific examples in the literature of this scaffold being used in de novo design, the general approach is a cornerstone of modern drug discovery. arxiv.orgarxiv.org

Q & A

Q. What synthetic strategies are recommended for Methyl 2-amino-4-bromo-5-methoxybenzoate, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis of halogenated benzoates often involves sequential functionalization. For bromination, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ or NBS) ensures selectivity at the para position relative to directing groups like methoxy or amino. Protecting the amino group (e.g., acetylation) prior to bromination prevents unwanted side reactions. Post-bromination esterification via Fischer-Speier or Mitsunobu reactions can yield the methyl ester. For regioselectivity conflicts, computational modeling (DFT) of intermediate resonance structures can predict dominant reaction pathways .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should discrepancies in spectral data be resolved?

  • Methodological Answer :
  • FTIR : Identify characteristic peaks (e.g., ester C=O ~1700 cm⁻¹, NH₂ bending ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (split by bromine’s deshielding effect), and amino protons (broad singlet, δ ~5-6 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and bromine isotope patterns (1:1 for ⁷⁹Br/⁸¹Br).
    Discrepancies between observed and expected data may arise from tautomerism (amino ↔ imino) or solvent effects. Cross-validation with computational IR/NMR simulations (using B3LYP/6-311+G(d,p)) resolves ambiguities .

Advanced Research Questions

Q. How can hybrid density-functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer :
  • Functional Selection : Use B3LYP or M06-2X hybrid functionals for accurate thermochemistry and non-covalent interactions .
  • Basis Sets : 6-311+G(d,p) for geometry optimization; aug-cc-pVTZ for electronic excitations.
  • Applications :
  • Predict reaction intermediates in nucleophilic substitution (bromine as leaving group).
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) and redox potentials .

Q. What refinement strategies in SHELXL improve crystallographic analysis of halogenated benzoates with disordered substituents?

  • Methodological Answer :
  • Disorder Handling : Split occupancy refinement for overlapping bromine/methoxy groups. Use ISOR and DELU restraints to stabilize anisotropic displacement parameters.
  • Hydrogen Bonding : Apply DFIX constraints to amino and methoxy H-atoms.
  • Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density near halogens. SHELXL’s TWIN/BASF commands manage twinning in low-symmetry crystals .

Q. How can researchers evaluate the bioactivity of derivatives, and what in vitro models are suitable for preliminary screening?

  • Methodological Answer :
  • Derivative Design : Replace bromine with bioisosteres (e.g., CF₃, CN) to modulate lipophilicity. Introduce sulfonamide or acetyl groups (as in ) for enhanced target binding.
  • Screening Models :
  • Anti-inflammatory : LPS-induced cytokine release in RAW 264.7 macrophages.
  • Antimicrobial : MIC assays against Gram-positive/negative strains.
  • Mechanistic Studies : Docking simulations (AutoDock Vina) against COX-2 or bacterial enzymes correlate structural features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.